![molecular formula C12H11N3O2 B15067410 6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 112447-09-3](/img/structure/B15067410.png)
6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,9-dimethyl-1H-pyrazolo[3,4-b]quinoline with hydroxylating agents under controlled temperature and pressure conditions. The reaction is often carried out in the presence of catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its activity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar pyrazoloquinoline structure but lacks the hydroxyl group.
3,9-dimethyl-1H-pyrazolo[3,4-b]quinoline: Similar structure but without the hydroxyl group at the 6-position.
6-Hydroxy-1H-pyrazolo[3,4-b]quinoline: Similar structure but without the methyl groups at the 3 and 9 positions.
Uniqueness
The presence of both hydroxyl and methyl groups in 6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one makes it unique compared to other similar compounds.
Propriétés
Numéro CAS |
112447-09-3 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
6-hydroxy-3,9-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-6-10-11(17)8-5-7(16)3-4-9(8)15(2)12(10)14-13-6/h3-5,16H,1-2H3,(H,13,14) |
Clé InChI |
UNEYISBAHRHGHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N(C2=NN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


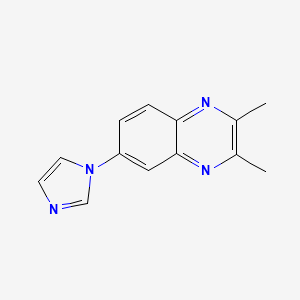

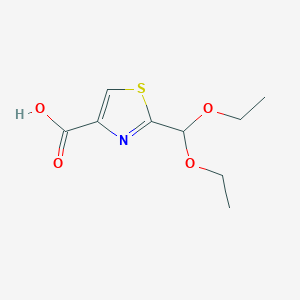
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
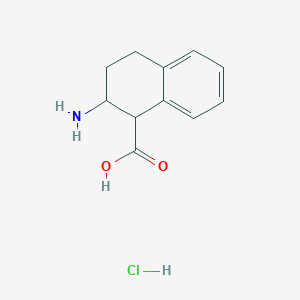



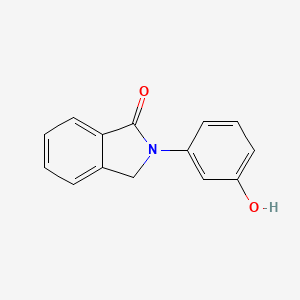
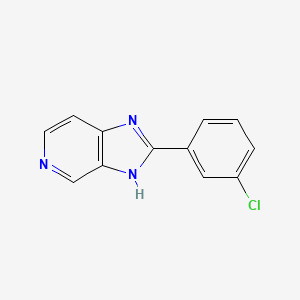

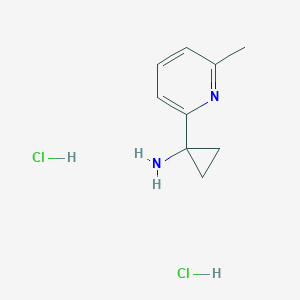

![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
